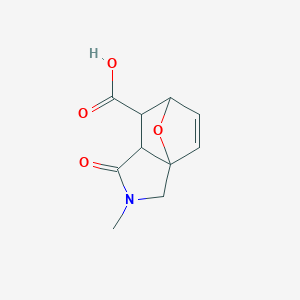
4-Phenylthio-1,4-androstadiene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylthio-1,4-androstadiene-3,17-dione (commonly known as "4-AD") is a synthetic androgenic steroid that is widely used in scientific research. It is a derivative of testosterone and has been shown to have a number of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 4-AD is similar to that of testosterone. It binds to androgen receptors in the body and activates various signaling pathways. This leads to an increase in protein synthesis and muscle growth. It also has anabolic effects on bone density and can improve sexual function.
Biochemical and Physiological Effects:
4-AD has been shown to have a number of biochemical and physiological effects. It can increase muscle mass and strength, improve bone density, and enhance sexual function. It can also have negative effects such as liver toxicity and suppression of natural testosterone production.
Advantages And Limitations For Lab Experiments
One advantage of using 4-AD in lab experiments is that it is a synthetic compound and can be easily synthesized and purified. It is also a potent androgen and can produce significant effects at low doses. However, one limitation is that it can have negative effects on the body and may not accurately represent the effects of natural androgens.
Future Directions
There are several future directions for research on 4-AD. One direction is to investigate its potential therapeutic uses, such as in the treatment of muscle wasting and osteoporosis. Another direction is to study its effects on the brain and behavior, particularly in relation to aggression and sexual behavior. Additionally, more research is needed to understand the long-term effects of 4-AD on the body and its potential for abuse.
Synthesis Methods
The synthesis of 4-AD involves the reaction of 4-androstene-3,17-dione with phenylthiol in the presence of a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined using spectroscopic methods such as NMR and IR.
Scientific Research Applications
4-AD is commonly used in scientific research as a model compound for studying the effects of androgens on the body. It has been used to investigate the role of androgens in various physiological processes such as muscle growth, bone density, and sexual development. It has also been used to study the effects of androgens on the brain and behavior.
properties
CAS RN |
164080-14-2 |
|---|---|
Product Name |
4-Phenylthio-1,4-androstadiene-3,17-dione |
Molecular Formula |
C25H28O2S |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C25H28O2S/c1-24-15-13-21(26)23(28-16-6-4-3-5-7-16)20(24)9-8-17-18-10-11-22(27)25(18,2)14-12-19(17)24/h3-7,13,15,17-19H,8-12,14H2,1-2H3/t17-,18-,19-,24+,25-/m0/s1 |
InChI Key |
MMYLCMINTKNPSR-BKCLIDBKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=O)C=C[C@]34C)SC5=CC=CC=C5 |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=O)C=CC34C)SC5=CC=CC=C5 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=O)C=CC34C)SC5=CC=CC=C5 |
synonyms |
4,6-PTADD 4-phenylthio-1,4-androstadiene-3,17-dione 4-thiophenyl-1,4-androstadiene-3,17-dione 4-TP-1,4-ADD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



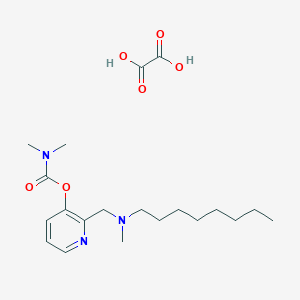
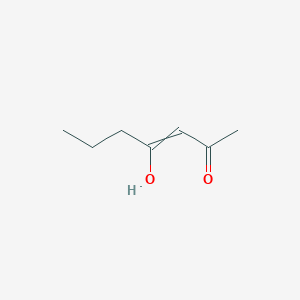
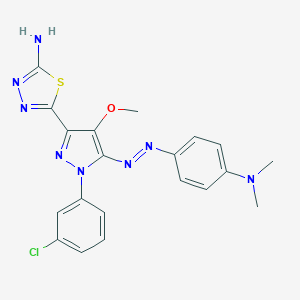


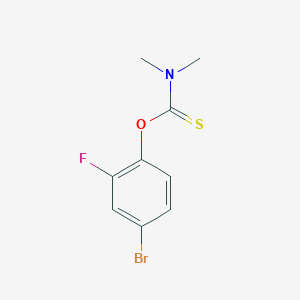



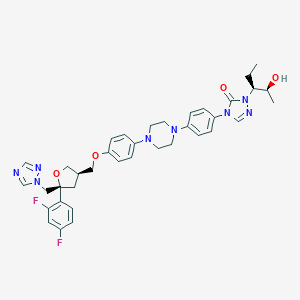
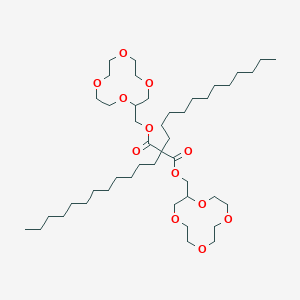
![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)
